alpha-Glucose-1-phosphate dipotassium

Vue d'ensemble

Description

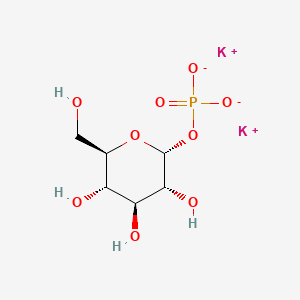

Alpha-Glucose-1-phosphate dipotassium: is an organic compound that belongs to the class of glucose phosphates. It is the dipotassium salt form of alpha-D-glucose-1-phosphate, which is the alpha-anomeric form of glucose containing a phosphate group on the primary carbon. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Glucose-1-phosphate dipotassium can be synthesized by modifying the procedure of McCready et al. (1944). The synthesis involves the phosphorylation of glucose using a phosphorylating agent in the presence of potassium ions. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the dipotassium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled reaction environments, and purification steps to obtain the final product with the desired specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Glucose-1-phosphate dipotassium undergoes various chemical reactions, including:

Phosphorylation: Conversion to glucose-6-phosphate by the enzyme phosphoglucomutase.

Glycogenolysis: Conversion to glucose-1-phosphate during glycogen breakdown by glycogen phosphorylase.

Common Reagents and Conditions:

Phosphorylating Agents: Used in the synthesis of the compound.

Major Products Formed:

Glucose-6-phosphate: Formed from the conversion of glucose-1-phosphate.

CDP-glucose: Formed by the enzyme alpha-D-Glucose-1-phosphate cytidylyltransferase

Applications De Recherche Scientifique

Chemistry

Alpha-Glucose-1-phosphate dipotassium serves as a reagent in carbohydrate chemistry. It is involved in phosphorylation processes and is utilized in various chemical reactions to study carbohydrate metabolism.

Biology

In biological research, this compound is crucial for studying metabolic pathways involving glucose and glycogen. It acts as a substrate for key enzymes such as:

- Phosphoglucomutase : Converts glucose-1-phosphate to glucose-6-phosphate.

- Glycogen phosphorylase : Catalyzes the breakdown of glycogen into glucose-1-phosphate.

Medicine

This compound plays a significant role in understanding metabolic disorders like Glycogen Storage Diseases. It aids in elucidating the biochemical mechanisms underlying these conditions, providing insights into potential therapeutic approaches.

Case Study 1: Glycogen Storage Disease

A study on patients with Glycogen Storage Disease Type V (McArdle Disease) demonstrated that deficiencies in muscle glycogen phosphorylase lead to reduced levels of alpha-D-glucose-1-phosphate, impairing energy metabolism during exercise. Patients exhibit symptoms such as muscle cramps and fatigue due to inadequate glucose mobilization from glycogen stores.

Case Study 2: Total Parenteral Nutrition

Research indicates that alpha-D-glucose-1-phosphate is utilized in total parenteral nutrition (TPN) as a source of carbohydrates and phosphorus. It helps prevent hypoglycemia in patients unable to consume food orally, ensuring a steady supply of glucose for metabolic processes.

Table 1: Comparison of Biological Activities

| Activity Type | Role in Metabolism | Enzyme Involved | Resulting Product |

|---|---|---|---|

| Glycogenolysis | Energy release | Glycogen Phosphorylase | Glucose-1-phosphate |

| Glycogenesis | Energy storage | UDP-Glucose Pyrophosphorylase | Glycogen |

Table 2: Case Study Summary

| Case Study | Findings |

|---|---|

| Glycogen Storage Disease Type V | Deficiency in muscle glycogen phosphorylase leads to reduced alpha-D-glucose-1-phosphate levels, causing energy metabolism issues during exercise. |

| Total Parenteral Nutrition | Utilization of alpha-D-glucose-1-phosphate prevents hypoglycemia in patients unable to consume food orally. |

Mécanisme D'action

Alpha-Glucose-1-phosphate dipotassium exerts its effects primarily through its role in glucose metabolism. It acts as a substrate for enzymes like phosphoglucomutase and glycogen phosphorylase, facilitating the conversion of glucose-1-phosphate to glucose-6-phosphate and vice versa. This conversion is crucial for maintaining cellular glucose homeostasis and energy production .

Comparaison Avec Des Composés Similaires

Alpha-Glucose-1-phosphate disodium salt: Similar in structure but contains sodium ions instead of potassium.

Glucose-6-phosphate: Another phosphorylated form of glucose involved in metabolic pathways.

CDP-glucose: A deoxysugar formed from alpha-Glucose-1-phosphate

Uniqueness: Alpha-Glucose-1-phosphate dipotassium is unique due to its specific role in glucose metabolism and its use as a substrate for key enzymes involved in glycogenolysis and glycogenesis. Its dipotassium form provides distinct solubility and reactivity properties compared to its disodium counterpart .

Activité Biologique

Alpha-Glucose-1-phosphate dipotassium (α-D-glucose-1-phosphate dipotassium salt) is a significant compound in carbohydrate metabolism, particularly in glycogenolysis and glycogenesis. This article explores its biological activity, mechanisms of action, and implications in metabolic processes, supported by relevant data and case studies.

Chemical Structure and Properties

Alpha-D-glucose-1-phosphate is a phosphorylated glucose derivative where the phosphate group is attached to the first carbon atom. Its dipotassium salt form enhances its solubility and bioavailability in physiological conditions. The compound has the following chemical formula:

- Chemical Formula : C₆H₁₃O₉P

- Molecular Weight : 260.1358 g/mol

1. Glycogenolysis

In glycogenolysis, α-D-glucose-1-phosphate is produced when glycogen phosphorylase catalyzes the breakdown of glycogen. This process is crucial for maintaining glucose homeostasis during periods of fasting or energy demand. The conversion of glycogen to glucose-1-phosphate serves as an immediate source of energy for cells.

Mechanism :

- Glycogen phosphorylase cleaves glycogen to release glucose-1-phosphate.

- This molecule is then converted to glucose-6-phosphate by phosphoglucomutase, which can enter glycolysis or gluconeogenesis pathways.

2. Glycogenesis

Conversely, α-D-glucose-1-phosphate plays a vital role in glycogenesis, where it can be converted into UDP-glucose by the enzyme UDP-glucose pyrophosphorylase. This reaction is essential for synthesizing glycogen from glucose.

Mechanism :

- α-D-glucose-1-phosphate reacts with UTP to form UDP-glucose.

- UDP-glucose acts as a substrate for glycogen synthase, facilitating the polymerization of glucose into glycogen.

Case Studies and Research Findings

Several studies have highlighted the importance of α-D-glucose-1-phosphate in various metabolic disorders and nutritional therapies.

Case Study 1: Glycogen Storage Disease

A study on patients with Glycogen Storage Disease Type V (McArdle Disease) demonstrated that deficiencies in muscle glycogen phosphorylase lead to reduced levels of α-D-glucose-1-phosphate, impairing energy metabolism during exercise. Patients exhibit symptoms such as muscle cramps and fatigue due to inadequate glucose mobilization from glycogen stores .

Case Study 2: Total Parenteral Nutrition

Research indicates that α-D-glucose-1-phosphate is utilized in total parenteral nutrition (TPN) as a source of carbohydrates and phosphorus. It helps prevent hypoglycemia in patients unable to consume food orally, ensuring a steady supply of glucose for metabolic processes .

Table 1: Comparison of Biological Activities

| Activity Type | Role in Metabolism | Enzyme Involved | Resulting Product |

|---|---|---|---|

| Glycogenolysis | Energy release | Glycogen Phosphorylase | Glucose-1-phosphate |

| Glycogenesis | Energy storage | UDP-Glucose Pyrophosphorylase | Glycogen |

Table 2: Case Study Summary

Propriétés

IUPAC Name |

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIDZIIHRGYJAE-PKXGBZFFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11K2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-56-3 (Parent) | |

| Record name | alpha-Glucose-1-phosphate dipotassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

336.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6736-77-2 | |

| Record name | alpha-Glucose-1-phosphate dipotassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucose 1-(dipotassium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE DIPOTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW10Q965QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.